

Stigmastan-3,5-diene: A Technical Guide to Identification and Analysis

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Compound of Interest

Compound Name: Stigmastan-3,5-diene

Cat. No.: B12321055

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Introduction

Stigmastan-3,5-diene is a steroidal hydrocarbon of significant interest in the fields of food chemistry, quality control, and potentially in broader research applications.[1] It is not typically found in natural or virgin vegetable oils but is formed from the dehydration of β -sitosterol and other phytosterols during high-temperature industrial refining processes such as bleaching and deodorization.[2][3][4] Consequently, the presence and concentration of **stigmastan-3,5-diene** serve as a crucial marker for identifying the adulteration of virgin oils, particularly olive oil, with refined oils.[2][5] This guide provides a comprehensive overview of the identification, and analytical methodologies for **stigmastan-3,5-diene**.

Chemical Identification

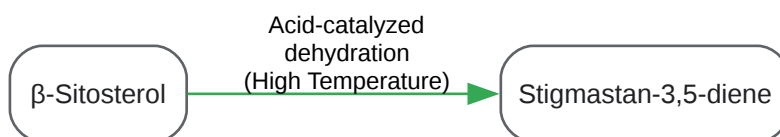
Stigmastan-3,5-diene is a phytosterol derivative with the molecular formula $C_{29}H_{48}$ and a molecular weight of approximately 396.7 g/mol .[6][7]

Identifier	Value
CAS Number	4970-37-0[6][8]
Molecular Formula	C ₂₉ H ₄₈ [6][7]
Molecular Weight	396.7 g/mol [6][7]
IUPAC Name	(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene[6][8]
Synonyms	24-ethylcholesta-3,5-diene[8]

Note: Another CAS number, 79897-80-6, is listed in some databases for a stereoisomer of **stigmastan-3,5-diene**.[\[9\]](#)[\[10\]](#)

Formation Pathway

The primary formation route of **stigmastan-3,5-diene** is the acid-catalyzed dehydration of β -sitosterol, a common phytosterol in vegetable oils.[\[11\]](#)[\[12\]](#) This reaction is facilitated by the high temperatures and acidic conditions present during industrial refining processes.[\[2\]](#)



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Caption: Formation of **Stigmastan-3,5-diene** from β -Sitosterol.

Analytical Methodologies

The identification and quantification of **stigmastan-3,5-diene** are predominantly achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[\[13\]](#)[\[14\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the determination of **stigmastan-3,5-diene**, especially for trace-level analysis in complex matrices.^{[14][15]} The mass spectrum provides structural information, offering a high degree of confidence in compound identification.^[7]

Experimental Protocol: GC-MS Analysis of **Stigmastan-3,5-diene** in Olive Oil^[5]

- Sample Preparation (Saponification and Extraction):
 - Weigh approximately 20 g of the oil sample.
 - Spike with an internal standard (e.g., cholesta-3,5-diene).
 - Add alcoholic potassium hydroxide and heat to saponify the glycerides.
 - Extract the unsaponifiable matter using a suitable solvent like hexane.
- Cleanup (Column Chromatography):
 - Isolate the steroidal hydrocarbon fraction using a silica gel column.
 - Elute with hexane and collect the relevant fraction.
- GC-MS Analysis:
 - Column: Fused silica capillary column (e.g., 25 m x 0.25 mm i.d., 0.25 μm film thickness) with a 5% phenylmethylsilicone phase.^[2]
 - Injector Temperature: 280°C.^[14]
 - Oven Temperature Program: Initial temperature of 60°C (hold for 1 min), ramp to 210°C at 5°C/min, then ramp to 280°C at 10°C/min (hold for 15 min).^[14]
 - Carrier Gas: Helium.^[2]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[14]

- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions such as m/z 396 (molecular ion), 255, and 147.[8][14]

Quantitative Data from GC-MS Analysis

Parameter	Value	Reference
Linearity (R ²)	≥ 0.995	[15]
Limit of Detection (LOD)	~0.01 mg/kg	[15]
Limit of Quantification (LOQ)	0.01 - 4.0 mg/kg	[15]
Accuracy (% Recovery)	80 - 120%	[15]
Precision (%RSD)	< 15%	[15]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying **stigmastan-3,5-diene**, particularly in less complex sample matrices.[14] It offers the advantage of simpler sample preparation in some cases.[15]

Experimental Protocol: HPLC-UV Analysis of **Stigmastan-3,5-diene**[14]

- Sample Preparation (Solid Phase Extraction - SPE):
 - Dissolve the oil sample in n-hexane.
 - Apply the solution to a silica gel SPE cartridge.
 - Elute the stigmastadiene fraction with n-hexane.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.[15]
- HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[14]

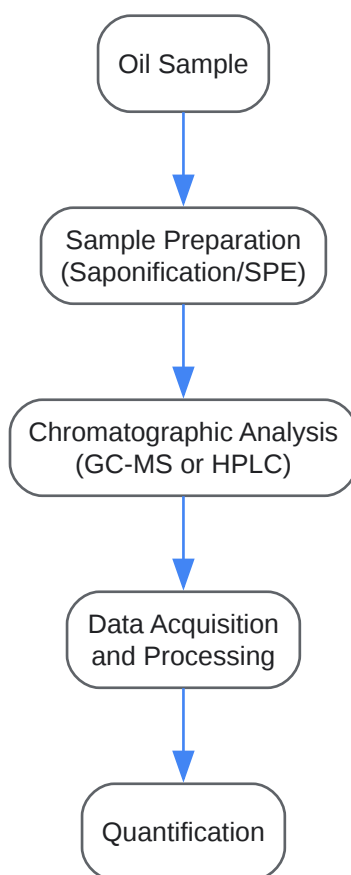
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 50:50 v/v).[14]
- Flow Rate: 1.0 mL/min.[14]
- Detection Wavelength: 235 nm (due to the conjugated diene system).[14]
- Injection Volume: 20 μ L.[14]

Quantitative Data from HPLC Analysis

Parameter	Value	Reference
Linearity (R^2)	≥ 0.999	[15]
Limit of Detection (LOD)	Low μ g/kg range	[15]
Limit of Quantification (LOQ)	Low μ g/kg range	[15]
Accuracy (% Recovery)	90 - 110%	[15]
Precision (%RSD)	< 5%	[15]

Analytical Workflow

The general workflow for the analysis of **stigmastan-3,5-diene** in oil samples is depicted below.



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Caption: General experimental workflow for **Stigmastan-3,5-diene** analysis.

Spectroscopic Data

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **stigmastan-3,5-diene** shows a characteristic fragmentation pattern.[13] The molecular ion peak $[M]^+$ is observed at m/z 396.[7] A prominent fragment at m/z 255 results from the loss of the C-17 side chain, which is a hallmark of steroidal structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the structure of isolated **stigmastan-3,5-diene**. [13] The spectra will show characteristic signals for the conjugated diene system within the steroidal skeleton.[13]

Infrared (IR) Spectroscopy

The IR spectrum of **stigmastan-3,5-diene** exhibits characteristic absorption bands.[7] The C=C stretching vibration of the conjugated diene system is typically observed around 1650 cm^{-1} . [7] C-H stretching vibrations for the alkene (=C-H) and alkane portions of the molecule are also present.[7]

Biological Activity and Signaling Pathways

While **stigmastan-3,5-diene** is primarily utilized as a chemical marker, some research suggests that related phytosterols may possess biological activities, including anti-inflammatory and anticancer effects.[14] These effects are often associated with key cellular signaling pathways such as NF- κ B and MAPK.[14] However, the direct effects of **stigmastan-3,5-diene** on these pathways are still an area of ongoing investigation.[14]

Conclusion

Stigmastan-3,5-diene is a key analyte in the quality control of edible oils, with well-established analytical methods for its detection and quantification. GC-MS and HPLC are powerful tools for its analysis, each with its own advantages in terms of sensitivity and sample preparation simplicity. The spectroscopic data provides a solid foundation for its structural confirmation. While its direct biological role is not yet fully elucidated, its importance as a process-induced contaminant and quality marker is undeniable for researchers and professionals in the food and analytical sciences.

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